(R)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine
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Overview
Description
®-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine is a chiral organic compound that features a fluorine and chlorine-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Wittig reaction to form the corresponding alkene.
Amine Introduction: The alkene is then converted to the desired amine through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Chlorophenyl)prop-2-EN-1-amine
- ®-1-(2-Fluorophenyl)prop-2-EN-1-amine
- ®-1-(2-Chloro-4-fluorophenyl)prop-2-EN-1-amine
Uniqueness
®-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity, binding affinity, and overall properties.
Properties
CAS No. |
1213363-91-7 |
---|---|
Molecular Formula |
C9H9ClFN |
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI Key |
NAHXKQNPZJBULU-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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